4-[(2-fluorophenyl)methyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Description
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Properties
IUPAC Name |
4-[(2-fluorophenyl)methyl]-2-methyl-3-oxo-1,4-benzoxazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO4/c1-17(16(21)22)15(20)19(10-11-6-2-3-7-12(11)18)13-8-4-5-9-14(13)23-17/h2-9H,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRLFSAKSQUSRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=CC=CC=C2O1)CC3=CC=CC=C3F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar indole derivatives bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Similar indole derivatives have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest a broad spectrum of interactions with cellular targets.
Biological Activity
The compound 4-[(2-fluorophenyl)methyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a derivative of benzoxazine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a benzoxazine ring system with a carboxylic acid functional group. The presence of the fluorophenyl group may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
Antimicrobial Activity
Benzoxazine derivatives have been reported to exhibit significant antimicrobial properties. In a study evaluating various benzoxazine derivatives, compounds similar to the one demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Research indicates that benzoxazine derivatives can act as cytotoxic agents against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting proliferation in human breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines. The proposed mechanism includes induction of apoptosis and modulation of cell cycle progression.
Neuropharmacological Effects
Several studies have highlighted the potential of benzoxazine derivatives as neuroprotective agents. They may exert their effects by modulating neurotransmitter systems or providing antioxidant protection against neurodegenerative processes. For example, compounds with similar structures have been shown to antagonize serotonin receptors, which could translate into therapeutic effects in mood disorders.
The mechanisms through which this compound exerts its biological effects may include:
- Receptor Interaction : Binding to specific receptors such as serotonin or dopamine receptors, influencing neurotransmission.
- Enzyme Inhibition : Interference with enzymes involved in metabolic pathways critical for cancer cell survival.
- Oxidative Stress Modulation : Acting as an antioxidant to reduce oxidative damage in cells.
Study 1: Anticancer Activity
A study published in Organic & Biomolecular Chemistry evaluated various benzoxazine derivatives for their anticancer activity. The compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 12 µM. This effect was attributed to its ability to induce apoptosis through the activation of caspase pathways.
Study 2: Antimicrobial Efficacy
In another investigation, a series of benzoxazine derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting substantial antimicrobial potential.
Summary Table of Biological Activities
Scientific Research Applications
Pharmacological Importance
Benzoxazine derivatives are recognized for their pharmacological significance , exhibiting a range of biological activities:
- Anticancer Activity : Research indicates that derivatives of benzoxazine show promising anticancer properties. For instance, studies have demonstrated that certain benzoxazines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Antimicrobial Properties : Compounds within this class have been evaluated for their antimicrobial effects against both bacterial and fungal strains. The introduction of fluorine in the structure often enhances these activities due to increased lipophilicity and bioavailability .
- Anti-inflammatory Effects : Some studies suggest that benzoxazine derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Case Studies
Several case studies illustrate the applications of 4-[(2-fluorophenyl)methyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid:
- Study on Anticancer Properties : A recent investigation assessed the efficacy of this compound against prostate cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers when treated with this benzoxazine derivative .
- Antimicrobial Evaluation : In vitro studies have shown that this compound exhibits potent activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes .
- In Silico Studies : Computational analyses have been conducted to predict the binding affinity of this compound to various biological targets involved in cancer progression and inflammation pathways. These studies provide insights into its potential therapeutic applications .
Q & A
Q. What are the common synthetic strategies for preparing 4-[(2-fluorophenyl)methyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid?
The synthesis typically involves cyclization of substituted benzoxazine precursors. Key steps include:
- Cyclocondensation : Reacting 2-aminophenol derivatives with α-keto esters or α-halo ketones to form the benzoxazine core.
- Functionalization : Introducing the 2-fluorophenylmethyl group via alkylation or reductive amination.
- Carboxylic acid formation : Hydrolysis of ester intermediates under acidic or basic conditions.
A representative method involves using Lawesson’s reagent for thionation of oxo intermediates, as demonstrated in related 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives . For stereoselective synthesis, chiral auxiliaries or enzymatic resolution (e.g., using lipases) are employed to isolate enantiomers .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- NMR Spectroscopy : H and C NMR are essential for confirming regiochemistry and substituent positions. For example, the 3-oxo group appears as a singlet at δ ~191 ppm in C NMR .
- HPLC Enantioseparation : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolve enantiomers, critical for studying stereospecific bioactivity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can stereoselective synthesis of enantiomers be optimized for this compound?
- Kinetic Resolution : Use (S)-Naproxen as a resolving agent to separate (±)-3,4-dihydro-2H-1,4-benzoxazine racemates via diastereomeric salt formation .
- Enzymatic Catalysis : Lipases (e.g., Candida antarctica lipase B) catalyze asymmetric ester hydrolysis, achieving enantiomeric excess (ee) >95% under optimized conditions (e.g., 30°C, pH 7.5) .
- Chiral Auxiliaries : Incorporate Evans’ oxazolidinones during cyclization to control stereochemistry at the 2-methyl position .
Q. How do structural modifications influence biological activity?
- Antibacterial Activity : Substituents at the 4-position (e.g., sulfonamide groups) enhance Gram-positive activity (MIC = 2–8 µg/mL against S. aureus) by targeting penicillin-binding proteins .
- Immunostimulant Effects : The 2-methyl-3-oxo-carboxylic acid moiety is critical for TLR4 agonism, as shown in derivatives with EC < 1 µM in macrophage activation assays .
- Thrombin Inhibition : Benzamidine side chains at the 6-position improve antithrombotic activity (IC = 50 nM) by binding to fibrinogen receptors .
Data Contradiction Note : While 4-[(2-fluorophenyl)methyl] derivatives show immunostimulant properties, analogous 4-(4-fluorophenyl) compounds exhibit thrombin inhibition . This highlights the need for substituent-specific SAR studies.
Q. What methodologies address low yields in large-scale synthesis?
- Multigram-Scale HPLC : Use preparative HPLC with C18 columns (particle size: 10 µm) and acetonitrile/water gradients to purify crude products, achieving >98% purity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) increase reaction rates by stabilizing intermediates, improving yields by 20–30% .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 h to 30 min) for cyclization steps while maintaining yields >85% .
Methodological Challenges
Q. How can researchers resolve conflicting bioactivity data across studies?
- Assay Standardization : Use isogenic bacterial strains (e.g., ATCC controls) and consistent cell lines (e.g., RAW 264.7 macrophages) to minimize variability .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies between in vitro and in vivo results .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to explain divergent activities. For example, fluorophenyl positioning alters interactions with TLR4 vs. thrombin active sites .
Q. What strategies improve stability of the carboxylic acid group during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
